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A Comparative Guide to the Bioavailability of
Infigratinib Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of different oral
formulations of infigratinib, a selective fibroblast growth factor receptor (FGFR) inhibitor. The
information is compiled from publicly available data, including clinical trial information and
regulatory documents, to assist researchers and drug development professionals in
understanding the pharmacokinetic profiles of various infigratinib formulations.

Executive Summary

Infigratinib has been developed in several capsule formulations throughout its clinical trial
history. These include a Clinical Service Formulation (CSF) and multiple Final Market Image
(FMI) formulations (FMI-I, FMI-II, EMI-IIl, and FMI-1V). Bridging studies were conducted to
establish the pharmacokinetic equivalence between these formulations. While specific
pharmacokinetic parameters from direct comparative bioavailability studies are not fully
available in the public domain, regulatory documents indicate that the different FMI
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formulations used in pivotal clinical trials have comparable bioavailability. This guide
summarizes the available data and provides context for the formulation development of
infigratinib.

Data Presentation: Pharmacokinetic Comparison

While exact values from head-to-head comparative bioavailability studies are not publicly
available, information from regulatory review documents allows for a semi-quantitative
comparison between the key formulations used in clinical trials. The following table summarizes
the relative bioavailability based on these documents.

Geometric Mean Ratio

Formulation Comparison Finding
(Test/Reference)

FMI-IV vs. FMI-1II

Cmax Difference of less than 20%

AUC Difference of less than 20%

FMI-111 vs. FMI-I

Cmax ~29% higher for FMI-11I

AUClast ~35% higher for FMI-11

AUCINf ~21% higher for FMI-11I

Note: This data is derived from cross-study comparisons and regulatory reviews. The
percentage differences are approximations based on available documentation.

The following table presents pharmacokinetic data for infigratinib from a study in Chinese
patients with advanced gastric cancer, which provides a general understanding of the drug's
behavior in vivo. The specific formulation used in this study was not detailed.
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. Steady State (125 mg once
Parameter Single Dose (125 mg)

daily)
Cmax (ng/mL) 85.9 (Geometric Mean) 204 (Geometric Mean)
) 3060 (AUCO0-24,ss, Geometric
AUC (h*ng/mL) 637 (AUCO-t, Geometric Mean)
Mean)
Tmax (h) 3.1 (Median) 4.0 (Median)

Experimental Protocols

Detailed protocols for the direct comparative bioavailability studies of infigratinib formulations
are not publicly accessible. However, regulatory guidance for bioequivalence studies of
infigratinib provides a standard methodology that would have been followed.

Study Design for a Comparative Bioavailability Study:

A typical bioequivalence study for a new formulation of infigratinib would follow a randomized,
single-dose, two-treatment, two-period, crossover design in healthy subjects under fasting

conditions.
o Population: Healthy male and non-pregnant, non-lactating female subjects.
e Treatments:

o Test Product: A single oral dose of the new infigratinib formulation.

o Reference Product: A single oral dose of the established infigratinib formulation (e.g., FMI-

1I).
e Procedure:

o Subijects are randomized to receive either the test or reference product in the first period.

o Following an overnight fast, the assigned formulation is administered with a standardized

volume of water.
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o Serial blood samples are collected at predefined time points before and after dosing to
characterize the plasma concentration-time profile of infigratinib. A sufficient number of
samples should be taken around the expected Tmax and in the elimination phase to
accurately determine Cmax and AUC.

o After a washout period of sufficient duration to ensure complete elimination of the drug
from the body, subjects are crossed over to receive the alternate formulation in the second
period.

o The same blood sampling schedule is followed in the second period.

» Pharmacokinetic Analysis: Plasma samples are analyzed for infigratinib concentrations using
a validated bioanalytical method. The primary pharmacokinetic parameters (Cmax, AUCO-t,
and AUCO-) are calculated for each subject for both formulations.

 Statistical Analysis: The log-transformed Cmax and AUC parameters are analyzed using an
Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the
geometric means (test/reference) for Cmax and AUC are calculated to determine if they fall
within the predefined bioequivalence limits (typically 80-125%).

Mandatory Visualizations
Infigratinib's Mechanism of Action: FGFR Signaling
Pathway

Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRS),
particularly FGFR1, FGFR2, and FGFR3.[1] In certain cancers, alterations in FGFR genes can
lead to the production of abnormal FGFR proteins that are constantly active, driving tumor cell
growth, proliferation, and survival. Infigratinib works by blocking the signaling from these
aberrant FGFRs.
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Caption: Infigratinib inhibits the FGFR signaling pathway.

Experimental Workflow for a Comparative Bioavailability
Study

The following diagram illustrates a typical workflow for a clinical trial designed to compare the

bioavailability of two oral drug formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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